molecular formula C14H23NO4 B160744 3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide CAS No. 127279-05-4

3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide

Cat. No. B160744
M. Wt: 269.34 g/mol
InChI Key: KYGIKEQVUKTKRR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, also known as OTFD, is a synthetic compound that has recently gained attention in scientific research. This compound has shown promising results in various biological studies, including its potential as an anti-cancer agent.

Scientific Research Applications

Synthesis and Reactivity

This compound and its related derivatives are significant in the field of synthetic chemistry. For instance, 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to the query compound, are known for their reactivity and synthetic importance, particularly as precursors for heterocyclic compounds. Their synthesis typically involves the reaction of diketene with aromatic primary amine or the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate (Fadda, Abdel‐Galil, & Elattar, 2015).

Heterocyclic Compound Synthesis

Related research includes the synthesis of spirocyclic 3-oxotetrahydrofurans, which serve as building blocks for other potential biologically active heterocyclic compounds. This process involves reactions with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products, showcasing the compound's role in producing biologically interesting molecules (Moskalenko & Boev, 2012).

Antimicrobial Agents

Another significant application is in the synthesis of antimicrobial agents. The compound 3-oxo-N-(pyrimidin-2-yl)butanamide has been utilized to produce new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives linked to a pyrimidine ring, some of which have shown moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Keratinocyte Differentiation and Skin Treatment

In the realm of dermatology and skincare, synthetic ceramide derivatives closely related to the compound have been synthesized and shown to promote keratinocyte differentiation, making them potentially useful for treating skin diseases involving abnormal keratinocyte differentiation (Kwon et al., 2007).

ADP-ribosylation Studies

In biochemistry, related compounds have been synthesized and evaluated as inhibitors of diphtheria toxin-like ADP-ribosyltransferase 3 (ARTD3), indicating their importance in the study of protein modification mechanisms (Lindgren et al., 2013).

properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGIKEQVUKTKRR-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283875
Record name N-(3-Oxodecanoyl)-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide

CAS RN

147795-40-2
Record name N-(3-Oxodecanoyl)-L-homoserine lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147795-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Oxodecanoyl)-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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